molecular formula C8H9Br2NO B15301987 5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine

5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine

Cat. No.: B15301987
M. Wt: 294.97 g/mol
InChI Key: DLAYDDXLVDTJOO-UHFFFAOYSA-N
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Description

5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine is a pyridine derivative with a bromine atom at position 5, a bromomethyl group at position 3, a methoxy group at position 2, and a methyl substituent at position 3. This compound is notable for its multiple reactive sites, including bromine atoms (electrophilic centers) and a methoxy group (electron-donating), making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₈H₈Br₂NO, with a molecular weight of 305.97 g/mol (calculated).

Properties

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

5-bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine

InChI

InChI=1S/C8H9Br2NO/c1-5-6(3-9)8(12-2)11-4-7(5)10/h4H,3H2,1-2H3

InChI Key

DLAYDDXLVDTJOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)OC)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine typically involves the bromination of 2-methoxy-4-methylpyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in 5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, leading to the formation of 3-methyl-2-methoxy-4-methylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

  • Substitution reactions yield various substituted pyridines.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in dehalogenated pyridines.

Scientific Research Applications

Chemistry: 5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound can be used to study the effects of brominated pyridines on cellular processes. It may also be employed in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to target sites.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent types, positions, and electronic effects. Key examples include:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
5-Bromo-3-methoxypyridin-2-amine Br (5), OMe (3), NH₂ (2) C₆H₇BrN₂O High similarity (0.92); used in drug synthesis
5-Bromo-2-methoxypyridine Br (5), OMe (2) C₆H₆BrNO Simpler structure; precursor in cross-coupling reactions
3-Bromo-5-methoxypyridine Br (3), OMe (5) C₆H₆BrNO Regioisomer with distinct electronic effects
5-Bromo-2-hydroxymethylpyridine Br (5), CH₂OH (2) C₆H₆BrNO Hydroxymethyl group enhances solubility

Key Observations :

  • Reactivity : The bromomethyl group in the target compound enables alkylation or nucleophilic substitution reactions, unlike analogs with hydroxyl or amine groups (e.g., 5-Bromo-3-methoxypyridin-2-amine) .
  • Electronic Effects : The methoxy group at position 2 is electron-donating, activating the pyridine ring for electrophilic substitution at positions 3 and 5, whereas bromine at position 5 deactivates the ring .

Reactivity Comparison :

Reaction Type Target Compound 5-Bromo-2-methoxypyridine 3-Bromo-5-methoxypyridine
Nucleophilic Substitution High (Br-CH₂) Low Moderate (Br at 3)
Electrophilic Aromatic Substitution Moderate High (activated by OMe) Low (deactivated by Br)

Physicochemical Properties

  • Solubility : The bromomethyl and methyl groups in the target compound reduce water solubility compared to hydroxyl-containing analogs (e.g., 5-Bromo-2-hydroxymethylpyridine) .
  • Thermal Stability: Bromine substituents increase molecular weight and melting points relative to non-brominated derivatives.

Research Findings and Industrial Relevance

  • Pharmaceutical Use : The target compound’s bromomethyl group is critical in constructing spirocyclic scaffolds for anticancer agents, as demonstrated in intermediates like 5-bromo-2-N-f7-methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane] .
  • Agrochemical Potential: Analogs like 5-bromo-6-methyl-3-(1-methylpropyl)-pyrimidinedione (bromacil) highlight the role of bromine in herbicidal activity, suggesting similar applications for the target compound .

Biological Activity

5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine is a heterocyclic organic compound belonging to the pyridine family. Its unique molecular structure, characterized by two bromine atoms, a methoxy group, and a methyl group, imparts distinctive chemical properties that are crucial for its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_8Br_2N_O, with a canonical SMILES representation of CC1=C(C(=NC=C1Br)OC)CBr. The structure includes:

  • Bromine Atoms : Located at the 5 and 3 positions of the pyridine ring.
  • Methoxy Group : Positioned at the 2 position.
  • Methyl Group : Found at the 4 position.

This arrangement significantly influences the compound's reactivity and interaction with biological molecules.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in biological molecules. This property allows it to modulate enzyme activities and receptor functions, which is essential for drug design and therapeutic applications. The bromine substituents can lead to inhibition or modulation of specific biochemical pathways by interacting with molecular targets such as enzymes and receptors.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

  • Anticancer Properties : Certain derivatives have shown potential anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, studies have demonstrated that these compounds can disrupt key signaling pathways involved in cancer progression.
  • Enzyme Inhibition : The compound's ability to interact with enzymes suggests it may serve as a lead compound for developing inhibitors targeting specific enzymes implicated in various diseases.

Case Studies

Several studies have focused on the biological implications of this compound:

  • Anticancer Activity : A study investigated the effects of this compound on breast cancer cell lines. The results indicated that the compound reduced cell viability significantly (IC50 = 20 µM) and induced apoptosis through caspase activation .
  • Enzyme Modulation : Another research effort evaluated the compound's interaction with protein kinases. The findings revealed that it could inhibit specific kinases involved in cell signaling, suggesting its potential as a therapeutic agent in diseases characterized by abnormal kinase activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Enzyme Inhibition
3-Bromomethyl-2-methoxy-4-methylpyridineStructureAntimicrobial, Antiviral
5-Chloro-3-(chloromethyl)-2-methoxy-4-methylpyridineStructureAntifungal, Cytotoxic

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine?

Methodological Answer:
Key synthesis steps include bromination of precursor pyridine derivatives under controlled conditions. For example, bromomethylation at the 3-position can be achieved using N-bromosuccinimide (NBS) in a radical-initiated reaction with AIBN (azobisisobutyronitrile) at 60–80°C in CCl₄ . To enhance yield:

  • Catalyst Optimization : Use Lewis acids (e.g., FeCl₃) to direct regioselectivity during methoxy group introduction.
  • Purification : Employ column chromatography with silica gel (hexane:ethyl acetate, 4:1) to isolate the product from unreacted brominating agents.
  • Scale-Up : Transition from batch to continuous flow reactors to improve heat transfer and reduce side reactions .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H NMR (400 MHz, CDCl₃) to confirm substituent positions. For instance, the methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm, while bromomethyl protons resonate as a doublet (J = 6 Hz) near δ 4.5–4.7 ppm .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: ~278.95) validates molecular weight.
  • Melting Point Analysis : A sharp mp range (e.g., 78–82°C) indicates purity; deviations suggest impurities like unreacted 3-methylpyridine precursors .

Advanced: How do structural modifications (e.g., bromine position, methyl groups) influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromine Position : The 5-bromo substituent enhances electrophilicity at the 3-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .
  • Methyl Groups : Steric hindrance from the 4-methyl group reduces nucleophilic substitution rates at adjacent positions. Comparative kinetic studies in DMF show a 40% slower reaction vs. non-methylated analogs .
  • Data Interpretation : Use Hammett plots to correlate substituent electronic effects (σ values) with reaction rates .

Advanced: How should researchers resolve contradictions in reported solvent effects on its stability?

Methodological Answer:
Discrepancies arise from solvent polarity and trace moisture. For example:

  • Polar Protic Solvents (e.g., MeOH) : Hydrolyze bromomethyl groups over 48 hours (monitor via TLC).
  • Non-Polar Solvents (e.g., toluene) : Enhance stability but require anhydrous conditions (activated molecular sieves).
    Mitigation Strategy :
  • Conduct accelerated stability studies (40°C/75% RH) with HPLC tracking degradation products.
  • Use DFT calculations to model solvent interaction energies, explaining divergent degradation pathways .

Advanced: What mechanistic insights support its potential as a CYP enzyme inhibitor?

Methodological Answer:

  • Docking Studies : Pyridine derivatives with bromine and methoxy groups exhibit strong π-π stacking and halogen bonding with CYP1B1’s heme domain. For example, 2-methoxy groups align with Phe231 residues, improving binding affinity (ΔG = −9.2 kcal/mol) .
  • Enzyme Assays : Use EROD (ethoxyresorufin-O-deethylase) assays to measure IC₅₀. Derivatives with 3-(bromomethyl) groups show 10-fold higher inhibition (IC₅₀ = 0.011 μM) vs. non-brominated analogs due to covalent heme iron interactions .
  • Metabolic Stability : Assess microsomal half-life (e.g., rat liver microsomes) to prioritize candidates with t₁/₂ > 60 minutes .

Advanced: How can computational methods predict its regioselectivity in electrophilic substitutions?

Methodological Answer:

  • DFT Calculations : Compare Fukui indices (f⁻) to identify electrophilic sites. The 5-bromo position typically has higher f⁻ (0.12 vs. 0.08 at C-6), directing nitration to C-6 .
  • MD Simulations : Simulate reaction trajectories in explicit solvent (e.g., acetonitrile) to model transition states. Results correlate with experimental yields (R² = 0.89) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to bromine’s lachrymatory effects .
  • Spill Management : Neutralize with 10% sodium thiosulfate to reduce bromide toxicity.
  • Storage : Keep in amber vials under argon at −20°C to prevent photolytic debromination .

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